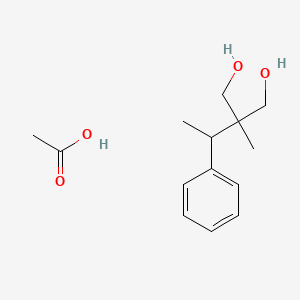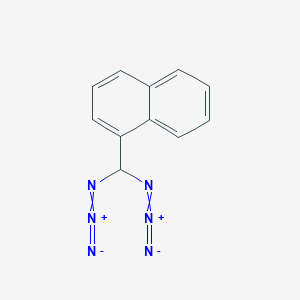
1-(Diazidomethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diazidomethyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a diazidomethyl group
Preparation Methods
The synthesis of 1-(Diazidomethyl)naphthalene typically involves the reaction of naphthalene derivatives with azidating agents under controlled conditions. One common method involves the use of sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
1-(Diazidomethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the diazido group into amine or other functional groups, depending on the reducing agent used.
Common reagents used in these reactions include sodium azide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(Diazidomethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 1-(Diazidomethyl)naphthalene involves its ability to undergo various chemical transformations, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, altering their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-(Diazidomethyl)naphthalene can be compared with other naphthalene derivatives, such as:
1,5-Naphthalene diisocyanate: Used in the production of polyurethanes with high mechanical strength.
Naphthalene diimides: Known for their electronic properties and applications in organic electronics.
Diazanaphthalenes: Aromatic heterocyclic compounds with nitrogen atoms replacing carbon atoms in the naphthalene ring.
The uniqueness of this compound lies in its diazido group, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
143468-06-8 |
|---|---|
Molecular Formula |
C11H8N6 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-(diazidomethyl)naphthalene |
InChI |
InChI=1S/C11H8N6/c12-16-14-11(15-17-13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
InChI Key |
PMBSZPYHHFLRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


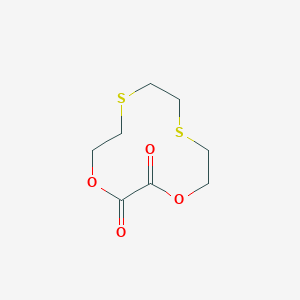
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
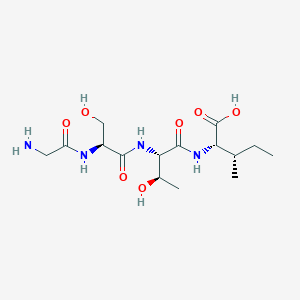
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)
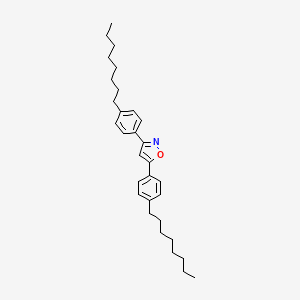
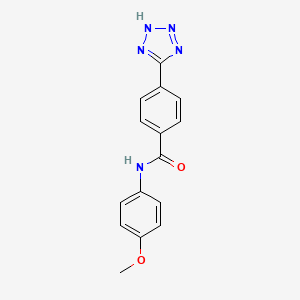
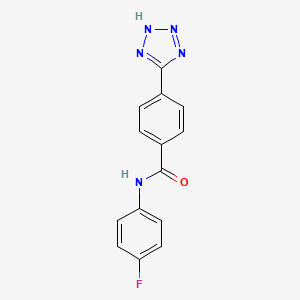
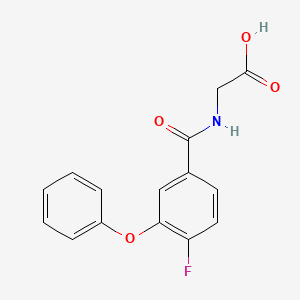
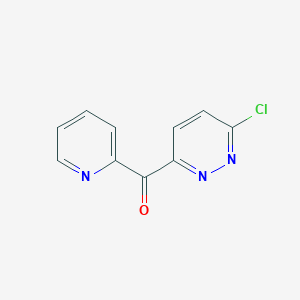
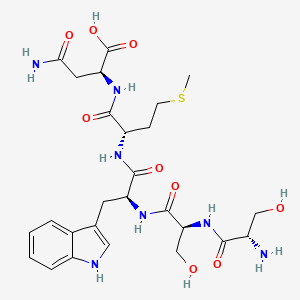
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
stannane](/img/structure/B12542085.png)
![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)
